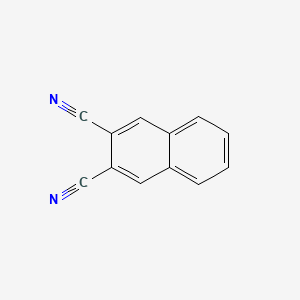
2,3-二氰基萘
概述
描述
Synthesis Analysis
The synthesis of 2,3-Dicyanonaphthalene involves a two-step reaction of free radical bromination and cyclization from the precursor o-xylene. The optimal synthetic conditions determined by changing reaction conditions were an irradiation time of 6.5 hours and a bromine addition time of 4 hours . New phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Chemical Reactions Analysis
2,3-Dicyanonaphthalene has been used in the synthesis of new phthalocyanines. New phthalonitrile derivatives reacted with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding new phthalocyanine dyes .Physical And Chemical Properties Analysis
2,3-Dicyanonaphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 414.4±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C. Its enthalpy of vaporization is 66.7±3.0 kJ/mol, and it has a flash point of 213.5±17.9 °C. The compound has an index of refraction of 1.663 and a molar refractivity of 53.4±0.4 cm3 .科学研究应用
光诱导电子转移化学
2,3-二氰基萘被用于光诱导电子转移反应。使用荧光和瞬态吸收光谱研究表明,它在与芳香族和烯烃供体发生反应时的有效性。这种化合物已与另一种常见的敏化剂1,4-二氰基萘进行比较,以评估其在特定条件下生成自由基离子的效率以及在光电离和三重态形成方面的潜力(Brancaleon, Brousmiche, & Johnston, 1999)。
晶体结构分析
对2,3-二氰基萘的晶体结构进行的研究揭示了其键距中的有趣模式,表明融合环中的π电子并未完全共轭。对萘环中C-N基团对电荷分布和键临界点的影响进行了分析,为其分子结构和行为提供了见解(Janczak & Kubiak, 2000)。
合成方法学
已经优化了类似6,7-二溴-2,3-二氰基萘的衍生物的合成方法,研究重点包括溶剂体积、反应时间和催化剂量等因素。这导致产量增加,成本降低,并对产物进行了详细表征(Wu-biao, 2010)。
大环化合物开发
2,3-二氰基萘在合成邻菲咯啉和2,3-邻菲咯啉等大环化合物中起着关键作用,这些化合物在先进技术中具有重要意义。已广泛研究了它在形成己氧基和庚基取代的2,3-邻菲咯啉基镍(II)配合物以及这些化合物的光谱性质(Polley, Linßen, Stihler, & Hanack, 1997)。
安全和危害
2,3-Dicyanonaphthalene is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
naphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYJRSSFXTESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345032 | |
| Record name | 2,3-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyanonaphthalene | |
CAS RN |
22856-30-0 | |
| Record name | 2,3-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dicyanonaphthalene?
A1: The molecular formula of 2,3-dicyanonaphthalene is C12H6N2, and its molecular weight is 178.19 g/mol. []
Q2: What spectroscopic data is available for 2,3-dicyanonaphthalene?
A2: 2,3-DCN has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ] These techniques provide information about the functional groups, electronic transitions, and structural features of the molecule. [, , , , , , ] For example, IR spectroscopy reveals characteristic peaks for the cyano groups, while UV-Vis spectroscopy shows strong absorption bands in the UV region, typical for aromatic compounds. [, , , , , , ]
Q3: What are the common synthetic routes to 2,3-dicyanonaphthalene?
A3: 2,3-DCN can be synthesized from o-xylene through a series of reactions, including free radical bromination followed by cyclization. [, ] Alternative methods involve the reaction of bis(dibromomethyl)benzene derivatives with fumaronitrile in the presence of potassium iodide. [] Researchers have explored and optimized these synthetic procedures to improve yield and reduce costs. [, , ]
Q4: How does potassium iodide facilitate the synthesis of 2,3-dicyanonaphthalene from bis(dibromomethyl)benzene derivatives?
A4: Potassium iodide plays a crucial role in the reaction between bis(dibromomethyl)benzene derivatives and fumaronitrile, enabling the formation of 2,3-dicyanonaphthalene. [] Instead of acting as a catalyst, potassium iodide serves as a reagent, reacting with the bromine atoms in the starting material to facilitate the cyclization reaction. []
Q5: Can 2,3-dicyanonaphthalene be used to synthesize other compounds?
A5: Yes, 2,3-DCN is a versatile building block for synthesizing a variety of compounds, including naphthalocyanines (NCs) and their derivatives. [, , , , , , ] NCs are formed through the cyclotetramerization of 2,3-DCN in the presence of metal salts. [, , , , , , ]
Q6: What are the photochemical properties of 2,3-dicyanonaphthalene?
A6: 2,3-DCN exhibits intriguing photochemical properties, particularly its ability to participate in electron transfer reactions upon photoexcitation. [, , ] Its singlet excited state has a relatively long lifetime, allowing it to interact with electron donors, such as aromatic compounds and alkenes, leading to the formation of free-radical ions. [, , ]
Q7: How efficient is 2,3-dicyanonaphthalene in producing singlet oxygen?
A7: Studies on the photochemical properties of 2,3-dicyanonaphthalene have shown that its efficiency in producing singlet oxygen from the first excited singlet state (S1) is close to zero. [] This contrasts with other dicyanonaphthalene isomers, such as 1,2-DCN and 1,4-DCN, which exhibit significantly higher efficiencies for singlet oxygen production from the S1 state. []
Q8: What are the potential applications of 2,3-dicyanonaphthalene and its derivatives?
A8: 2,3-DCN and its derivatives, particularly 2,3-NCs, have attracted attention for various potential applications:
- Dye-sensitized solar cells (DSSCs): 2,3-NCs have shown promise as near-infrared sensitizers in DSSCs, exhibiting high incident photon-to-current conversion efficiency (IPCE) in the red/near-IR region. []
- Photodynamic therapy (PDT): Researchers are exploring the use of 2,3-NC derivatives as potential photosensitizers for PDT due to their ability to generate singlet oxygen upon light irradiation. [, , ]
- Organic electronics: 2,3-NCs and their derivatives are being investigated for potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. [, ]
Q9: Have computational methods been used to study 2,3-dicyanonaphthalene?
A9: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been employed to study the electronic structure, optimized geometry, and other properties of 2,3-DCN. [, , ] These calculations provide valuable insights into the electronic distribution, molecular orbitals, and other parameters that influence the reactivity and photophysical behavior of 2,3-DCN. [, , ]
Q10: How do structural modifications of 2,3-dicyanonaphthalene affect its properties and applications?
A10: Introducing various substituents on the naphthalene ring of 2,3-DCN can significantly impact its properties. For instance, incorporating electron-donating groups, such as alkoxy groups, can influence the electronic absorption spectrum, leading to bathochromic shifts in the Q-band region. [] The number and type of substituents can also impact the solubility, aggregation behavior, and photophysical properties of the resulting NCs, influencing their suitability for specific applications. [, ]
Q11: What is known about the stability of 2,3-dicyanonaphthalene and its derivatives?
A11: The stability of 2,3-DCN and 2,3-NCs can vary depending on the specific substituents and environmental conditions. Research suggests that the photooxidative stability of benzonaphthoporphyrazines, a class of 2,3-NC derivatives, decreases with an increasing number of annelated naphtho groups. [] This highlights the importance of considering stability factors when designing 2,3-NC derivatives for specific applications, such as PDT. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





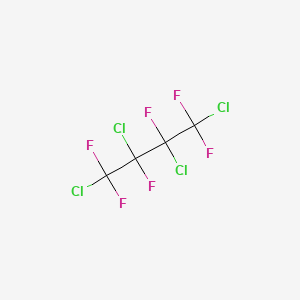
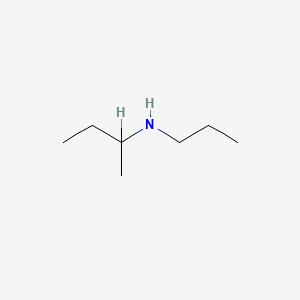

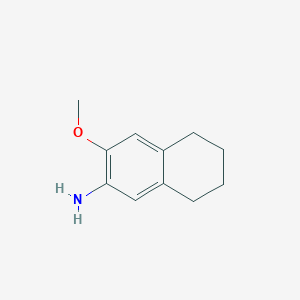
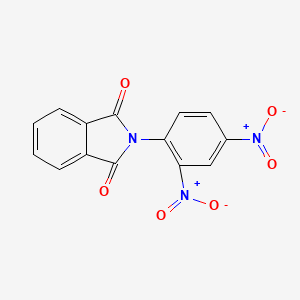
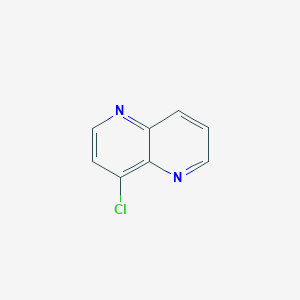
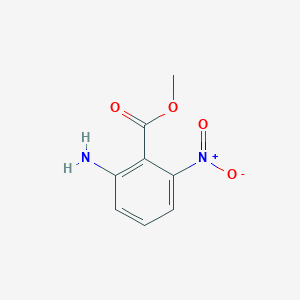
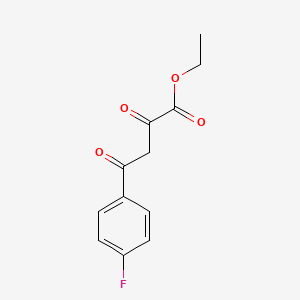

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)